Technical Guide: 4-Amino-2-fluoropyridine (CAS No. 18614-51-2)
Technical Guide: 4-Amino-2-fluoropyridine (CAS No. 18614-51-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-fluoropyridine, a key building block in modern medicinal and agrochemical research. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to ensure its effective and safe use in a laboratory setting.
Introduction
4-Amino-2-fluoropyridine (CAS No. 18614-51-2) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] The presence of a fluorine atom at the 2-position and an amino group at the 4-position imparts unique electronic properties to the pyridine ring, influencing its reactivity and making it a valuable synthon for the introduction of the 4-amino-2-fluorophenyl moiety into more complex molecules.[3] Its application spans the synthesis of pharmaceuticals, agrochemicals, and materials science, where the fluorine substituent can enhance metabolic stability, binding affinity, and other physicochemical properties of the target compounds.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Amino-2-fluoropyridine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18614-51-2 | [1][2] |
| Molecular Formula | C₅H₅FN₂ | [1] |
| Molecular Weight | 112.11 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1][4] |
| Melting Point | 83-88 °C | [1] |
| Boiling Point | Not experimentally determined (Predicted: ~211.5 °C) | [5] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [4] |
| Storage | Store at 2-8°C, protected from light. |
Synthesis
A representative experimental protocol for a related compound, 4-fluoropyridine, is described below and can be adapted for the synthesis of 4-Amino-2-fluoropyridine, likely starting from a diaminopyridine precursor with appropriate protection strategies.
Illustrative Synthesis via Balz-Schiemann Reaction (Adapted for 4-Fluoropyridine)
Reaction Scheme:
Figure 1: General scheme for the Balz-Schiemann reaction.
Experimental Protocol (Conceptual for 4-Amino-2-fluoropyridine):
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Diazotization: 2,4-Diaminopyridine would be dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at a reduced temperature (typically 0-5 °C).
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A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the reaction mixture while maintaining the low temperature. This step forms the corresponding diazonium tetrafluoroborate salt.
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Decomposition: The resulting diazonium salt is then carefully heated, leading to the evolution of nitrogen gas and the formation of 4-Amino-2-fluoropyridine.
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The organic extracts are then dried and concentrated. The crude product can be purified by techniques such as column chromatography or recrystallization.
Note: This is a generalized procedure and would require optimization for the specific synthesis of 4-Amino-2-fluoropyridine, including the use of protecting groups for the amino functionality if necessary.
Reactivity and Chemical Behavior
The chemical reactivity of 4-Amino-2-fluoropyridine is dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the facile introduction of various nucleophiles at this position, a key strategy in the synthesis of substituted pyridines.[3] The reaction is generally faster with fluoropyridines compared to their chloro- or bromo-analogs.
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Reactions of the Amino Group: The amino group at the 4-position can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, providing further avenues for functionalization.
Applications in Research and Development
4-Amino-2-fluoropyridine serves as a crucial intermediate in the synthesis of a variety of target molecules with applications in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
This compound is a valuable building block for the synthesis of biologically active molecules, including kinase inhibitors and central nervous system agents. The incorporation of the 2-fluoropyridine moiety can enhance the pharmacological profile of a drug candidate.
Workflow for Drug Discovery Utilizing 4-Amino-2-fluoropyridine:
Figure 2: A generalized workflow for drug discovery.
Agrochemical Applications
In the agrochemical sector, 4-Amino-2-fluoropyridine is utilized in the synthesis of novel herbicides and pesticides. The fluorine atom can contribute to increased efficacy and altered environmental persistence of the active ingredients.[1]
Safety and Handling
GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
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Skin Irritation (Category 2), H315: Causes skin irritation.[1]
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Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
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Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]
GHS Pictogram:
Signal Word: Warning[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First-Aid Measures:
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
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If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Handling and Storage:
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]
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Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature is 2-8°C.
Personal Protective Equipment (PPE):
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Eye/face protection: Safety glasses with side-shields conforming to EN166.[1]
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Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
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Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Fire-Fighting Measures:
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Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]
Accidental Release Measures:
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Personal precautions, protective equipment and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]
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Environmental precautions: Do not let product enter drains.[1]
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Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Conclusion
4-Amino-2-fluoropyridine is a valuable and versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties, stemming from the fluorine and amino substituents, allow for a range of chemical transformations, making it an important tool for medicinal and synthetic chemists. Adherence to proper safety and handling protocols is essential when working with this compound.

